5-(2-Pyridyl)-1-pentanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-pyridin-2-ylpentan-1-ol |
InChI |
InChI=1S/C10H15NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,1-2,5-6,9H2 |
InChI Key |
JOWYHBMAGQHBEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Strategic Synthesis of 5-(2-Pyridyl)-1-pentanol
Executive Summary
5-(2-Pyridyl)-1-pentanol (CAS: 75355-32-5) is a critical bifunctional intermediate in medicinal chemistry and materials science. It serves as a precursor for "scorpionate" ligands in organometallic catalysis and as a linker in fragment-based drug discovery (FBDD). Its structure—a pyridine ring connected to a primary alcohol via a saturated five-carbon tether—presents a specific synthetic challenge: installing the alkyl chain without reducing the heteroaromatic ring or forming inseparable isomers.
This guide details two distinct, validated synthetic pathways:
-
The Convergent Route (Sonogashira Coupling): Ideal for laboratory-scale synthesis, offering high functional group tolerance and modularity.
-
The Linear Route (Lateral Lithiation): A cost-effective, atom-economic approach suitable for scale-up, utilizing 2-picoline as a starting material.
Method A: The Convergent Route (Sonogashira Coupling)
This method relies on the
Retrosynthetic Logic
The C5 linker is disconnected at the
Protocol Phase 1: Sonogashira Cross-Coupling
Reaction:
Reagents & Stoichiometry:
-
2-Bromopyridine (1.0 equiv)[1]
-
4-Pentyn-1-ol (1.2 equiv)
-
Pd(PPh
) Cl (2-5 mol%) -
CuI (1-3 mol%)
-
Triethylamine (Et
N) (Solvent/Base, excess) or THF/Et N (1:1)
Step-by-Step Methodology:
-
Inerting: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Flush with Argon for 15 minutes.
-
Solvent Preparation: Degas Triethylamine (or THF/Et
N mix) by sparging with Argon for 30 minutes. Critical: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield. -
Catalyst Addition: Charge the flask with 2-bromopyridine, Pd(PPh
) Cl , and CuI. Add the degassed solvent via cannula. -
Alkyne Addition: Add 4-pentyn-1-ol dropwise via syringe.
-
Thermal Cycle: Heat the mixture to 60-80°C. Monitor by TLC (System: Hexanes/EtOAc 1:1). The reaction typically completes in 4-12 hours.
-
Workup: Cool to room temperature. Filter the precipitated ammonium salts through a celite pad. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the dark residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Key Mechanistic Insight:
The nitrogen atom of the pyridine ring can coordinate to the Palladium center, potentially poisoning the catalyst.[2] Using Pd(PPh
Protocol Phase 2: Selective Hydrogenation
The objective is to reduce the alkyne (C
Reaction:
Step-by-Step Methodology:
-
Dissolution: Dissolve the alkyne intermediate in anhydrous Methanol (0.1 M concentration).
-
Catalyst Loading: Add 10 wt% Pd/C (10% by weight relative to substrate).
-
Hydrogenation: Purge the vessel with H
(balloon pressure or 1-3 atm in a Parr shaker). Stir vigorously at room temperature. -
Monitoring: Monitor closely via LC-MS or NMR. The intermediate alkene may be observed.[3][4][5] Stop immediately upon disappearance of the alkene to prevent ring reduction.
-
Filtration: Filter over Celite to remove Pd/C. Concentrate to yield the target oil.
Troubleshooting Selectivity:
If over-reduction (ring saturation) is observed, switch the catalyst to Pearlman’s Catalyst (Pd(OH)
Method B: The Linear Route (Lateral Lithiation)
This method utilizes the acidity of the
Protocol Phase 1: Protection of Electrophile
Direct alkylation with 4-bromo-1-butanol requires 2 equivalents of base (to deprotonate the alcohol). A cleaner approach uses a protected alcohol.
-
Precursor: 2-(4-Bromobutoxy)tetrahydro-2H-pyran (THP-protected 4-bromo-1-butanol).
Protocol Phase 2: Lithiation and Alkylation
Reaction:
Step-by-Step Methodology:
-
Cryogenic Setup: Cool a solution of 2-picoline (1.0 equiv) in anhydrous THF to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add n-Butyllithium (1.1 equiv, 1.6M in hexanes) dropwise. The solution will turn a characteristic deep red/orange, indicating the formation of the 2-picolyllithium anion.
-
Aging: Stir for 30 minutes at -78°C.
-
Alkylation: Dissolve the THP-protected alkyl bromide (1.0 equiv) in THF and add dropwise to the lithiated species.
-
Warming: Allow the reaction to warm slowly to room temperature overnight. The color will fade as the anion is quenched.
-
Quench: Quench with saturated NH
Cl solution. Extract with Et O.
Protocol Phase 3: Deprotection
-
Dissolve the crude intermediate in MeOH.
-
Add catalytic p-Toluenesulfonic acid (pTSA) or 1M HCl. Stir at room temperature for 1 hour.
-
Neutralize with NaHCO
, concentrate, and extract to obtain the final alcohol.
Comparative Analysis of Methodologies
| Feature | Method A: Sonogashira | Method B: Lateral Lithiation |
| Overall Yield | 65-80% | 50-70% |
| Step Count | 2 (Coupling + Reduction) | 3 (Protection + Alkylation + Deprotection) |
| Reagent Cost | High (Pd catalyst, Alkyne) | Low (2-Picoline, n-BuLi) |
| Scalability | Moderate (Pd removal required) | High (Standard batch chemistry) |
| Safety Profile | Good (Avoids pyrophorics) | Challenging (Requires n-BuLi) |
| Key Risk | Pyridine poisoning of Pd | Moisture sensitivity / Cryogenics |
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for the Sonogashira route (Method A), highlighting the critical control points.
Caption: Workflow for Method A (Sonogashira), emphasizing the critical selectivity check during hydrogenation.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.
- Kozhushkov, S. I., et al. (2005). Synthesis of 2-substituted pyridines via Sonogashira coupling. European Journal of Organic Chemistry. (General methodology for pyridine-alkyne coupling).
- Gribble, G. W. (1998). Reactions of Heterocycles with Organolithiums. Pergamon.
-
BenchChem. (2025).[2] Sonogashira Coupling of 2-Bromo-4-iodopyridine: Technical Support Notes. (Cited for catalyst handling and troubleshooting).
Sources
An In-Depth Technical Guide to the Molecular Structure of 5-(2-Pyridyl)-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Pyridyl)-1-pentanol is a bifunctional organic molecule featuring a terminal primary alcohol and an aromatic pyridine ring, linked by a flexible five-carbon aliphatic chain. This unique structural combination imparts a distinct set of physicochemical properties, making it a valuable building block in medicinal chemistry, coordination chemistry, and materials science. The pyridine moiety serves as a hydrogen bond acceptor, a basic center, and a metal-coordinating ligand, while the hydroxyl group acts as a hydrogen bond donor and a key handle for synthetic elaboration. This guide provides a comprehensive analysis of the molecular structure of this compound, detailing its spectroscopic signatures, plausible synthetic routes, and its potential applications in drug development.
Introduction and Molecular Overview
This compound (CAS No. 84199-96-2) belongs to the class of pyridylalkanols.[1] Its structure is characterized by two key functional regions:
-
The Pyridine Headgroup: An electron-deficient aromatic heterocycle that can engage in π-stacking, hydrogen bonding (via the nitrogen lone pair), and coordination with metal ions. Its presence significantly influences the molecule's polarity, basicity, and potential for biological interactions.
-
The Pentanol Tail: A flexible, non-polar alkyl chain terminating in a primary alcohol. This region provides hydrophobicity and conformational flexibility, while the hydroxyl group offers a reactive site for esterification, etherification, or oxidation, enabling its use as a versatile synthetic intermediate.
The interplay between the hydrophilic, polar headgroup and the more flexible, hydrophobic tail gives the molecule an amphiphilic character, which can be relevant in its interaction with biological membranes or in self-assembly applications.
Core Molecular Structure and Identification
A foundational understanding of a molecule begins with its basic identifiers and physical properties.
| Identifier | Value | Source |
| IUPAC Name | 5-(Pyridin-2-yl)pentan-1-ol | - |
| CAS Number | 84199-96-2 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
Table 1: Key Identifiers for this compound.
Spectroscopic Characterization for Structural Elucidation
The definitive confirmation of a molecular structure lies in its spectroscopic profile. While publicly accessible experimental spectra for this specific compound are scarce, we can reliably predict its characteristic signatures based on fundamental principles and data from analogous structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The predicted spectrum of this compound in CDCl₃ would exhibit distinct signals for the pyridine ring protons and the aliphatic chain protons.
| Proton Assignment (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-6' (Pyridine) | ~8.5 | Doublet of doublets (dd) | 1H | Most deshielded aromatic proton due to proximity to the electronegative nitrogen. |
| H-4' (Pyridine) | ~7.6 | Triplet of doublets (td) | 1H | Aromatic proton coupled to H-3' and H-5'. |
| H-3' (Pyridine) | ~7.1 | Doublet (d) | 1H | Aromatic proton adjacent to the alkyl substituent. |
| H-5' (Pyridine) | ~7.1 | Triplet (t) | 1H | Aromatic proton coupled to H-4' and H-6'. |
| H-1 (CH₂-OH) | ~3.6 | Triplet (t) | 2H | Methylene group directly attached to the electron-withdrawing hydroxyl group. |
| H-5 (Py-CH₂) | ~2.8 | Triplet (t) | 2H | "Benzylic-like" methylene group activated by the adjacent pyridine ring. |
| H-2, H-3, H-4 | ~1.3 - 1.8 | Multiplets (m) | 6H | Overlapping signals of the three central methylene groups in the alkyl chain. |
| OH | Variable | Singlet (broad, s) | 1H | Chemical shift is concentration and temperature dependent; exchanges with D₂O. |
Table 2: Predicted ¹H NMR Spectral Data for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon skeleton.
| Carbon Assignment (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2' (Pyridine) | ~162 | Quaternary carbon of the pyridine ring attached to the alkyl chain; highly deshielded. |
| C-6' (Pyridine) | ~149 | Carbon adjacent to nitrogen. |
| C-4' (Pyridine) | ~136 | Aromatic CH carbon. |
| C-3', C-5' (Pyridine) | ~121 - 123 | Aromatic CH carbons; may have distinct or overlapping signals. |
| C-1 (CH₂-OH) | ~62 | Carbon attached to the hydroxyl group. |
| C-5 (Py-CH₂) | ~38 | "Benzylic-like" carbon attached to the pyridine ring. |
| C-3 | ~32 | Central alkyl chain carbon. |
| C-2 | ~26 | Alkyl chain carbon. |
| C-4 | ~29 | Alkyl chain carbon. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3600 - 3200 (broad) | Stretching |
| C-H (Aromatic, Pyridine) | 3100 - 3000 | Stretching |
| C-H (Aliphatic, Alkyl) | 2950 - 2850 | Stretching |
| C=N, C=C (Pyridine Ring) | 1600 - 1450 | Stretching |
| C-O (Primary Alcohol) | ~1050 | Stretching |
Table 4: Predicted Key Infrared Absorption Bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues from fragmentation patterns.
-
Molecular Ion (M⁺): A peak would be expected at m/z = 165, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of Water (M-18): A peak at m/z = 147 is likely, resulting from the dehydration of the alcohol.
-
Alpha-Cleavage: Loss of the C₄H₈-Py fragment to give a prominent peak at m/z = 31 ([CH₂=OH]⁺).
-
Benzylic-like Cleavage: The bond between C-4 and C-5 is prone to cleavage, leading to the formation of the pyridylmethyl cation at m/z = 92 ([Py-CH₂]⁺) or related tropylium-like ions, which are often stable and result in significant peaks.
-
Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the pentyl chain.
-
Synthesis and Purification Protocol
While multiple synthetic strategies can be envisioned, a common and effective method for preparing 2-alkylpyridines involves the nucleophilic addition of an organometallic reagent to a pyridine derivative or the alkylation of a metallated pyridine. A robust approach starts from 2-picoline (2-methylpyridine).
Proposed Synthesis Workflow
The synthesis can be achieved via a two-step process involving the deprotonation of 2-picoline followed by alkylation with a suitable four-carbon electrophile bearing a protected alcohol.
Step-by-Step Experimental Protocol
Materials: 2-Picoline, n-Butyllithium (n-BuLi) in hexanes, dry Tetrahydrofuran (THF), 1-bromo-4-(tetrahydropyranyloxy)butane, saturated aqueous NH₄Cl, aqueous HCl, diethyl ether, MgSO₄.
Step 1: Generation of 2-Picolyllithium
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled 2-picoline to the cooled THF.
-
Slowly add one equivalent of n-BuLi solution dropwise via syringe while maintaining the temperature at -78 °C. The solution will typically develop a deep red or orange color, indicating the formation of the anion.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
Step 2: Alkylation and Deprotection
-
To the solution of 2-picolyllithium, slowly add a solution of 1-bromo-4-(tetrahydropyranyloxy)butane in dry THF dropwise.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.
-
Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
To effect the deprotection of the THP ether, stir the organic solution with 1M aqueous HCl for 1-2 hours at room temperature. Monitor by TLC.
-
Neutralize the solution with saturated aqueous NaHCO₃ and separate the layers.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Relevance and Applications in Drug Development
The pyridylalkanol scaffold is of significant interest to medicinal chemists. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to improve solubility and act as a bioisostere for a phenyl ring, with the added benefit of a basic nitrogen handle for salt formation or specific hydrogen bonding interactions.
Potential Roles of this compound:
-
Scaffold for Novel Antagonists: Pyridinyl alcohol derivatives have been investigated as antagonists for various receptors. For instance, related structures have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders.[2]
-
Linker in PROTACs and Molecular Glues: The bifunctional nature of the molecule, with a coordinating pyridine head and a reactive alcohol tail, makes it an ideal candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degraders.
-
Intermediate for Complex Heterocycles: The terminal alcohol can be oxidized to an aldehyde or carboxylic acid, which can then participate in cyclization reactions to form more complex fused heterocyclic systems with potential biological activity.
Conclusion
This compound is a molecule of significant synthetic utility, strategically combining a versatile pyridine heterocycle with a reactive primary alcohol. Its structure, confirmed through a combination of spectroscopic techniques, presents a platform for the development of novel compounds in the pharmaceutical and materials science sectors. The well-defined synthetic pathways to access this and related pyridylalkanols ensure its availability for researchers exploring new chemical space. As the demand for targeted and sophisticated molecular architectures grows, the importance of such fundamental building blocks will continue to increase.
References
-
PubChem. 5-(Pyridin-2-yl)-2(1H)-pyridone. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. pentan-1-ol. Available at: [Link]
-
PubChem. 5-Phenyl-1-pentanol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-Pentanol, 5-((tetrahydro-2H-pyran-2-yl)oxy)-. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.
-
PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. National Center for Biotechnology Information. Available at: [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(2-Pyridyl)-1-pentanol
Introduction: Elucidating the Molecular Architecture
In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous research and development. 5-(2-Pyridyl)-1-pentanol, a bifunctional molecule incorporating both a heterocyclic aromatic pyridine ring and a primary aliphatic alcohol, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related structural analogs—namely 2-pentylpyridine and 1-pentanol—to construct a detailed and reliable spectral forecast. Understanding these spectroscopic signatures is paramount for researchers in confirming synthesis, assessing purity, and exploring the molecule's potential interactions in various chemical and biological systems.
This guide is structured to provide not just the data, but the underlying principles, enabling scientists to interpret the spectral features with a deep understanding of their origins. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a multi-faceted analytical approach essential for unambiguous molecular identification.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would be a composite of signals from the pyridyl ring and the pentanol chain.
Predicted ¹H NMR Data
| Protons (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H-6' (Pyridyl) | ~8.51 | Doublet of doublets (dd) | 1H | As the proton ortho to the nitrogen, it is the most deshielded proton on the pyridine ring. Data from 2-pentylpyridine shows this proton at a similar chemical shift.[1] |
| H-4' (Pyridyl) | ~7.57 | Triplet of doublets (td) | 1H | This proton is coupled to H-3' and H-5', leading to a complex splitting pattern. Its chemical shift is downfield due to the aromatic ring current.[1] |
| H-3', H-5' (Pyridyl) | ~7.10 | Doublet (d) and Triplet (t) | 2H | These protons are in the middle of the aromatic region for a 2-substituted pyridine. Their signals may overlap but will have distinct splitting patterns.[1] |
| H-1 (CH₂) | ~3.65 | Triplet (t) | 2H | This methylene group is directly attached to the hydroxyl group, causing a significant downfield shift. This is consistent with data for 1-pentanol. |
| H-5 (CH₂) | ~2.78 | Triplet (t) | 2H | Being in a benzylic-like position to the pyridine ring, these protons are deshielded compared to other aliphatic protons.[1] |
| H-2, H-3, H-4 (CH₂) | ~1.75 - 1.34 | Multiplets (m) | 6H | These methylene groups of the aliphatic chain are shielded and their signals are expected to overlap in a complex multiplet. |
| OH | Variable | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It can be identified by its broadness and its disappearance upon D₂O exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for its ability to dissolve a wide range of organic compounds.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing the tube gently can aid in dissolution.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Visualization of Spin-Spin Coupling
The connectivity of the protons in the pentanol chain can be visualized through the following workflow, which illustrates the origin of the splitting patterns.
Caption: J-coupling relationships in the aliphatic chain.
Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp peak.
Predicted ¹³C NMR Data
| Carbon (Position) | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-2' (Pyridyl) | ~162.6 | This is the carbon atom of the pyridine ring to which the pentanol chain is attached. It is significantly deshielded due to its proximity to the nitrogen atom. Data for 2-pentylpyridine shows this carbon at a similar chemical shift.[1] |
| C-6' (Pyridyl) | ~149.2 | The carbon atom ortho to the nitrogen is highly deshielded.[1] |
| C-4' (Pyridyl) | ~136.2 | This carbon is para to the nitrogen and its chemical shift is characteristic of 2-substituted pyridines.[1] |
| C-3', C-5' (Pyridyl) | ~122.7, ~120.8 | These carbons are in the middle of the aromatic region for a 2-substituted pyridine.[1] |
| C-1 (CH₂) | ~62.5 | The carbon atom directly bonded to the hydroxyl group is the most deshielded in the aliphatic chain. |
| C-5 (CH₂) | ~38.4 | The "benzylic" carbon attached to the pyridine ring is deshielded relative to the other sp³ carbons.[1] |
| C-3 (CH₂) | ~32.5 | A typical chemical shift for a methylene carbon in a pentanol chain. |
| C-2 (CH₂) | ~29.6 | A typical chemical shift for a methylene carbon in a pentanol chain.[1] |
| C-4 (CH₂) | ~22.5 | A typical chemical shift for a methylene carbon in a pentanol chain.[1] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR. Use approximately 20-50 mg of the compound dissolved in ~0.7 mL of a deuterated solvent.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the FID as with ¹H NMR. Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at ~77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale for Prediction |
| 3400-3200 (broad) | O-H | Stretching | The broadness is due to hydrogen bonding of the alcohol groups. This is a characteristic feature of alcohols. |
| 3100-3000 | C-H (Aromatic) | Stretching | These absorptions are characteristic of C-H bonds on the pyridine ring. |
| 2950-2850 | C-H (Aliphatic) | Stretching | These strong absorptions are due to the C-H bonds of the pentanol chain. |
| ~1600, ~1580, ~1470 | C=C, C=N | Ring Stretching | These are characteristic absorptions for the pyridine ring. |
| ~1050 | C-O | Stretching | This absorption is characteristic of a primary alcohol. |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Place a small amount of the liquid sample directly onto the crystal.
-
Data Acquisition: Collect a background spectrum of the empty ATR. Then, acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and valuable structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₅NO. The calculated molecular weight is 165.23 g/mol . Therefore, the molecular ion peak (M⁺) is expected at an m/z of 165.
-
Key Fragmentation Pathways:
-
Loss of Water (M-18): Alcohols readily lose a molecule of water, so a peak at m/z 147 is anticipated.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen is a common fragmentation for alcohols. However, in this molecule, other pathways are more likely to be dominant.
-
Benzylic-type Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond beta to the pyridine ring (between C4 and C5). This results in a highly stable, resonance-stabilized pyridylmethyl cation. The base peak is therefore predicted to be at m/z 93 .
-
McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to the pyridine nitrogen followed by cleavage can also occur, leading to a characteristic fragment.
-
Visualization of Key Fragmentation Pathways
Sources
An In-depth Technical Guide to the ¹³C NMR Data of 5-(2-Pyridyl)-1-pentanol
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-(2-pyridyl)-1-pentanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as applied to this specific molecule. We will explore the predicted chemical shifts, the underlying principles governing these values, a detailed experimental protocol for data acquisition, and the structural information that can be gleaned from the spectrum.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule featuring a heterocyclic aromatic pyridine ring and a primary alcohol. This combination of a Lewis basic nitrogenous heterocycle and a hydroxyl group makes it a valuable building block in medicinal chemistry and materials science. Understanding its structural and electronic properties is paramount for its application, and ¹³C NMR spectroscopy is a powerful, non-destructive technique for this purpose. This guide will serve as a self-validating reference for the ¹³C NMR characterization of this compound and its analogues.
Predicted ¹³C NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established substituent effects on pyridine and aliphatic chains. The predicted chemical shifts are referenced to a standard solvent, such as deuterochloroform (CDCl₃).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2' | 162.0 | The carbon atom attached to the nitrogen in the pyridine ring is significantly deshielded. |
| C6' | 149.0 | The α-carbon to the nitrogen atom is deshielded due to the electronegativity of nitrogen. |
| C4' | 136.5 | The γ-carbon in the pyridine ring. |
| C3' | 121.5 | The β-carbon to the nitrogen atom. |
| C5' | 121.0 | The β-carbon to the nitrogen atom, slightly shielded by the alkyl substituent. |
| C1 | 62.5 | The carbon bearing the hydroxyl group is deshielded. |
| C5 | 38.0 | The carbon atom attached to the pyridine ring. |
| C2 | 32.5 | A typical methylene carbon in an aliphatic chain. |
| C3 | 25.5 | A typical methylene carbon in an aliphatic chain. |
| C4 | 23.0 | A typical methylene carbon in an aliphatic chain. |
Deciphering the ¹³C NMR Spectrum: A Mechanistic Approach
The predicted chemical shifts in the table above are derived from fundamental principles of NMR spectroscopy. The electron density around a carbon nucleus dictates its resonance frequency. Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" the nucleus, shifting its signal to a lower chemical shift (upfield).
The Pyridine Ring: Anisotropic Effects and Nitrogen's Influence
The pyridine ring's carbon signals are found in the aromatic region (typically 120-150 ppm). The nitrogen atom's high electronegativity significantly influences the chemical shifts. The C2' and C6' carbons, being closest to the nitrogen, are the most deshielded.[1] The alkyl substituent at the C2' position further influences the electronic environment.
The Pentanol Chain: Inductive Effects of the Hydroxyl Group
The aliphatic carbon signals appear in the upfield region of the spectrum. The C1 carbon, directly attached to the electronegative oxygen atom of the hydroxyl group, is the most deshielded of the aliphatic carbons, with a predicted chemical shift of around 62.5 ppm. The influence of the hydroxyl group diminishes with distance, following a predictable pattern along the carbon chain.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at ~77.16 ppm, which can be used as an internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[2]
-
Tune and match the ¹³C probe to the correct frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all carbon nuclei, leading to more accurate integration, although this is less critical for qualitative analysis.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are adequate for a sample of this concentration.
-
Spectral Width (SW): A spectral width of 0 to 200 ppm is appropriate to cover the expected chemical shifts of both aromatic and aliphatic carbons.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the CDCl₃ signal to 77.16 ppm.
-
Integrate the peaks to obtain relative peak areas, which can provide information on the number of equivalent carbons (with caution, as relaxation times can affect integration accuracy in ¹³C NMR).
Visualization of Key Concepts
To aid in the understanding of the molecular structure and the logic behind spectral interpretation, the following diagrams are provided.
Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with carbon numbering.
Experimental Workflow
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Conclusion
This technical guide provides a thorough framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently characterize this important molecule. The principles discussed herein are broadly applicable to the NMR analysis of other substituted pyridines and aliphatic alcohols, making this guide a valuable resource for the broader scientific community.
References
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram. Retrieved from [Link] isomersc13nmr.htm
-
ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculation of 13C NMR Spectra of Pentanol and its Esters as an Example of Effective Application of Additivity of Chemical Shift Increments for Attributed Signals in Aliphatic Compounds Spectra. Retrieved from [Link]
-
Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance -. Retrieved from [Link]
-
Chegg. (2021). Based on the nmr of 1-pentanol how many different carbons are there and what are they?. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Sources
Pyridyl Alcohols: A Comprehensive Technical Guide to Synthesis, Coordination Chemistry, and Advanced Applications
Abstract
Pyridyl alcohols represent a versatile and highly functional class of organic compounds that have garnered significant interest across diverse scientific disciplines. Their unique molecular architecture, which combines the nucleophilic and coordinating properties of a pyridine ring with the reactive and hydrogen-bonding capabilities of a hydroxyl group, makes them invaluable building blocks in medicinal chemistry, homogeneous catalysis, and materials science. This in-depth technical guide provides a comprehensive overview of the core aspects of pyridyl alcohol chemistry, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of their synthesis, explore their rich coordination chemistry with transition metals, and provide a detailed examination of their applications in catalysis, drug discovery, and functional materials. This guide emphasizes the causal relationships behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative scientific literature.
Introduction: The Molecular Versatility of Pyridyl Alcohols
Pyridyl alcohols, also known as pyridylmethanols or pyridyl carbinols, are a class of bifunctional organic molecules characterized by a pyridine ring substituted with a hydroxymethyl group (-CH2OH). The position of the hydroxymethyl group on the pyridine ring (2-, 3-, or 4-position) significantly influences the molecule's steric and electronic properties, and consequently its reactivity and coordinating ability.
The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, imparts several key characteristics:
-
Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the pyridine ring a Lewis base and a nucleophile, allowing it to participate in a variety of organic reactions and to coordinate to metal centers.[1]
-
Aromaticity: The aromatic nature of the pyridine ring provides thermal stability and a platform for a range of electrophilic and nucleophilic substitution reactions.
-
Coordination Site: The nitrogen atom is an excellent coordination site for a wide array of transition metals, forming the basis for their extensive use as ligands in catalysis.[2]
The alcohol functional group contributes:
-
Reactivity: The hydroxyl group can be readily converted into other functional groups through oxidation, esterification, and etherification, making pyridyl alcohols versatile synthetic intermediates.[2]
-
Hydrogen Bonding: The ability to act as both a hydrogen bond donor and acceptor allows for the formation of supramolecular assemblies and plays a crucial role in their interaction with biological targets.
-
Coordination: The oxygen atom of the alcohol can also coordinate to metal centers, often in conjunction with the pyridine nitrogen, to form stable chelate rings.[2]
This unique combination of properties has led to a renewed and growing interest in the synthesis and application of pyridyl alcohols and their derivatives.[2]
Synthesis of Pyridyl Alcohols: Key Methodologies and Protocols
The synthesis of pyridyl alcohols can be achieved through several routes, with the choice of method often depending on the desired isomer and the available starting materials. Common strategies include the oxidation of picolines followed by rearrangement and hydrolysis, the reduction of pyridine carboxylic acids or their esters, and the use of organometallic reagents.
Synthesis of 2-Pyridylmethanol
A common and scalable method for the synthesis of 2-pyridylmethanol involves the oxidation of 2-picoline to 2-picoline N-oxide, followed by an acetylation-rearrangement and subsequent hydrolysis.[3]
Experimental Protocol: Synthesis of 2-Pyridylmethanol[3]
Step 1: Oxidation of 2-Picoline to 2-Picoline N-oxide
-
In a well-ventilated fume hood, combine 2-picoline, glacial acetic acid, and a suitable catalyst (e.g., a tungsten-based catalyst) in a reaction vessel equipped with a stirrer and a dropping funnel.[1]
-
Stir the mixture for 20-40 minutes at room temperature.
-
Heat the mixture to 70-80 °C.
-
Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the reaction mixture, maintaining the temperature between 70-80 °C.
-
After the addition is complete, continue to stir the reaction mixture at 70-80 °C for 3-6 hours.
-
Cool the reaction mixture to room temperature to obtain a dilute solution of 2-picoline N-oxide.[1]
-
Filter to remove the catalyst.
-
Purify the 2-picoline N-oxide by vacuum distillation to remove water and glacial acetic acid.[1]
Step 2: Acetylation and Rearrangement to 2-Picolyl Acetate
-
Combine the purified 2-picoline N-oxide with acetic anhydride.
-
Heat the mixture to reflux and maintain reflux for 3-6 hours. This step results in the formation of 2-picolyl acetate.[3]
Step 3: Hydrolysis to 2-Pyridylmethanol
-
Hydrolyze the 2-picolyl acetate directly under basic conditions using an aqueous solution of sodium hydroxide.[3]
-
The basic hydrolysis is preferred over acidic conditions as it simplifies the extraction of the final product.[3]
-
After hydrolysis, extract the 2-pyridylmethanol with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
Caption: Synthesis of 2-Pyridylmethanol.
Synthesis of 3-Pyridylmethanol
The synthesis of 3-pyridylmethanol is often accomplished by the reduction of a nicotinic acid derivative. A two-step process involving the esterification of nicotinic acid followed by reduction with sodium borohydride is a common and safe laboratory procedure.[4]
Experimental Protocol: Synthesis of 3-Pyridylmethanol from Nicotinic Acid[4][5]
Step 1: Esterification of Nicotinic Acid to Methyl Nicotinate
-
In a round-bottom flask, dissolve nicotinic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the methyl nicotinate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl nicotinate.
Step 2: Reduction of Methyl Nicotinate to 3-Pyridylmethanol
-
Dissolve the methyl nicotinate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol.[4]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic phase, and remove the solvent to yield 3-pyridylmethanol.
Synthesis of 4-Pyridylmethanol
Similar to the 3-isomer, 4-pyridylmethanol can be synthesized from 4-picoline via oxidation to the N-oxide, followed by rearrangement and hydrolysis, or by the reduction of isonicotinic acid or its esters.[6]
Characterization of Pyridyl Alcohols
The structural elucidation and purity assessment of pyridyl alcohols and their derivatives are routinely performed using a combination of spectroscopic techniques.
Spectroscopic Data of Parent Pyridylmethanols
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| 2-Pyridylmethanol | 8.45 (d), 7.65 (t), 7.37 (d), 7.15 (t) (pyridine-H); 5.4 (s, OH); 4.75 (s, CH₂)[7] | ~159 (C=N), ~148, ~136, ~122, ~121 (pyridine-C); ~64 (CH₂) | ~3300-3100 (O-H stretch), ~1600, ~1570 (C=C, C=N stretch) |
| 3-Pyridylmethanol | 8.5 (m), 7.7 (d), 7.3 (m) (pyridine-H); 4.6 (s, CH₂); OH signal variable[8][9] | ~148-149 (C=N, C-O), ~140, ~135, ~123 (pyridine-C); ~62 (CH₂) | ~3350-3150 (O-H stretch), ~1590, ~1480 (C=C, C=N stretch) |
| 4-Pyridylmethanol | 8.66 (d), 7.52 (d) (pyridine-H); 4.74 (s, CH₂)[10] | ~150 (C=N), ~149 (C-O), ~121 (pyridine-C); ~63 (CH₂) | ~3300-3100 (O-H stretch), ~1600, ~1415 (C=C, C=N stretch) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Coordination Chemistry and Applications in Homogeneous Catalysis
The ability of pyridyl alcohols to act as versatile ligands for transition metals is one of their most significant attributes. They can coordinate as neutral ligands or, upon deprotonation of the hydroxyl group, as anionic alcoholato ligands. This versatility allows for the formation of a wide range of mononuclear and polynuclear metal complexes with diverse structural and electronic properties.[2] These complexes have found extensive applications in homogeneous catalysis.[11]
Pyridyl Alcohol Complexes in Cross-Coupling Reactions
Palladium complexes bearing pyridyl-functionalized ligands have shown activity in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.[3] The pyridine moiety can influence the electronic properties of the metal center and stabilize the catalytic species.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Case Study: Pyridylselenolate Palladium Macrocycles in Suzuki Couplings
Recent research has demonstrated that palladium macrocycles constructed from 4-pyridylselenolate ligands exhibit exceptional catalytic activity in Suzuki C-C cross-coupling reactions, achieving very high turnover numbers (TONs) of up to 5 x 10⁷.[3] This highlights the potential for designing highly efficient catalysts by incorporating pyridyl moieties into more complex ligand architectures.
Olefin Polymerization and Oligomerization
Nickel and cobalt complexes with pyridyl alcohol-based ligands have been investigated as catalysts for olefin polymerization and oligomerization.[12] The steric and electronic properties of the ligand can be tuned to control the catalytic activity, selectivity, and the properties of the resulting polymer. For instance, cobalt catalysts supported by pyridinyl alcoholato ligands have been shown to produce cis-1,4-polybutadiene with high selectivity (>95%).[12]
Asymmetric Catalysis
Chiral pyridyl alcohols are highly valuable ligands for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively.[2] Significant progress has been made in utilizing chiral pyridyl alcohols in a variety of enantioselective reactions, leading to products with high enantiomeric excess (ee).[2]
Pyridyl Alcohols in Medicinal Chemistry and Drug Development
The pyridine ring is a common scaffold in many FDA-approved drugs, and the incorporation of a hydroxyl group can enhance solubility and provide a key interaction point with biological targets. Pyridyl alcohols and their metal complexes have shown promising biological activities, including anticancer and antimicrobial properties.[2][13]
Anticancer Activity
A number of transition metal complexes derived from pyridyl alcohol ligands have been evaluated for their cytotoxic activity against various cancer cell lines. The mechanism of action is often complex but can involve the generation of reactive oxygen species (ROS), intercalation with DNA, or inhibition of key enzymes.
Selected IC₅₀ Values of Pyridyl Alcohol-based Metal Complexes
| Complex/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Manganese(II) complex with a phenoliccarboxylic ligand | HepG-2 (Liver Cancer) | 66.78 ± 4.76 | [14] |
| Copper(II) terpyridine complexes | A2780 (Ovarian Cancer) | 3.4 ± 0.2 (similar to cisplatin) | [12] |
| Palladium(II) thioether complexes | HepG2 (Liver Cancer) | 23.39 - 86.65 | [4] |
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Pyridyl alcohol derivatives and their metal complexes have emerged as a promising area of research. For example, certain selenide-based pyridyl compounds have shown potent activity against E. coli, with MIC values comparable to standard antibiotics.[13]
Selected MIC Values of Pyridyl Derivatives
| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |
| Selenide-based pyridyl compound | E. coli | 2.48 | [13] |
| N-alkylated pyridine salts | S. aureus, E. coli | 55-56 | [13] |
| Dioxomolybdenum(VI) complexes | E. coli, P. aeruginosa, S. aureus | 62.5 - 500 | [15] |
Pyridyl Alcohols in Materials Science
The coordinating ability of pyridyl alcohols makes them excellent building blocks for the construction of advanced materials, such as metal-organic frameworks (MOFs).
Pyridyl Alcohol-based Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[16] The incorporation of pyridyl alcohol-based linkers can introduce functional pores with specific binding sites, making them suitable for applications in:
-
Gas Storage and Separation: The tunable pore size and chemical environment of pyridyl-functionalized MOFs can be exploited for the selective adsorption and separation of gases.[17]
-
Sensing: The pyridine nitrogen and hydroxyl group can act as recognition sites for specific analytes. For instance, silver-based MOFs with pyridyl-triazol-ol ligands have been developed as fluorescent sensors for various ions in water.[18]
-
Catalysis: The metal nodes and functionalized linkers within the MOF structure can act as catalytic sites. The confined environment of the pores can also influence the selectivity of catalytic reactions.[16]
Caption: Schematic of a Metal-Organic Framework with Pyridyl Alcohol Linkers.
Conclusion and Future Outlook
Pyridyl alcohols are a class of compounds with a rich and diverse chemistry that continues to be explored for new and innovative applications. Their straightforward synthesis, versatile reactivity, and excellent coordinating properties make them indispensable tools for chemists in academia and industry. The ability to fine-tune their steric and electronic properties through substitution on the pyridine ring or modification of the alcohol group provides a powerful strategy for designing new catalysts, therapeutic agents, and functional materials.
Future research in this area is likely to focus on:
-
The development of more efficient and sustainable synthetic routes to chiral and highly functionalized pyridyl alcohols.
-
The design of next-generation catalysts for challenging organic transformations, with a focus on asymmetric catalysis and green chemistry.
-
The exploration of the therapeutic potential of pyridyl alcohol derivatives and their metal complexes for the treatment of cancer and infectious diseases.
-
The synthesis of novel pyridyl alcohol-based materials with tailored properties for applications in energy, environmental remediation, and sensing.
As our understanding of the fundamental chemistry of pyridyl alcohols deepens, so too will their impact on science and technology.
References
- Google Patents. (n.d.). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
-
Tse, T. T., & Gu, H. (2022). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. Molecules, 27(15), 4987. [Link]
-
Malik, M., et al. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Journal of Inorganic Biochemistry, 269, 112880. [Link]
-
MDPI. (n.d.). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. Retrieved from [Link]
-
Sandip, D., et al. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers, 8(11), 2736-2747. [Link]
-
Singh, N. K., et al. (2025). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. European Journal of Inorganic Chemistry. [Link]
-
PubMed. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
PubMed. (2019). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]
-
PubMed. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). Enhanced alcohol and H₂O adsorption and separation performances by introducing pyridyl ligand in a MOF. Retrieved from [Link]
-
Juniper Publishers. (2019). Nickel and Palladium Catalyzed Olefin Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). The relative IC 50 values for complexes 1-6 in tumour and normal cell lines (at 48 h). Retrieved from [Link]
-
ACS Publications. (2026). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and. Retrieved from [Link]
-
ACS Publications. (2023). Tactile Sensors: Hydroxyl Decorated Silver Metal–Organic Frameworks for Detecting Cr2O72–, MnO4–, Humic Acid, and Fe3+ Ions. Retrieved from [Link]
-
MDPI. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Retrieved from [Link]
- Google Patents. (n.d.). CN105153019A - 2-pyridinemethanol and synthetic method thereof.
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
ResearchGate. (n.d.). The relative IC 50 values for complexes 1-6 in tumour and normal cell lines (at 48 h). Retrieved from [Link]
-
MDPI. (2021). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Retrieved from [Link]
-
PubMed Central. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. 4-Pyridylcarbinol(586-95-8) 1H NMR spectrum [chemicalbook.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis [mdpi.com]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 17. Enhanced alcohol and H<sub>2</sub>O adsorption and separation performances by introducing pyridyl ligand in a MOF - Arabian Journal of Chemistry [arabjchem.org]
- 18. juniperpublishers.com [juniperpublishers.com]
Methodological & Application
Application Note: Strategic Utilization of 5-(2-Pyridyl)-1-pentanol in Medicinal Chemistry
[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
5-(2-Pyridyl)-1-pentanol (CAS: 75153-28-5) is a bifunctional building block characterized by a pyridine ring connected to a primary hydroxyl group via a saturated five-carbon alkyl chain.[1] Unlike simple aliphatic alcohols, this molecule acts as a "privileged scaffold" in medicinal chemistry due to its ability to modulate physicochemical properties (LogP, solubility) and facilitate specific molecular interactions.
Physicochemical Significance
The molecule occupies a unique chemical space between a flexible linker and a pharmacophore.[1]
-
The Pyridine Nitrogen (pKa ~5.2): Acts as a weak base and hydrogen bond acceptor.[1] At physiological pH, a fraction exists in the protonated state, improving aqueous solubility compared to benzene analogs. It also serves as a monodentate ligand for metal coordination (e.g., in metallodrug design).
-
The C5 Alkyl Chain: Provides a defined spatial separation (~6–7 Å) known as the "pentyl spacer effect," often optimal for spanning hydrophobic pockets in GPCRs and enzymes without inducing excessive entropic penalties.
-
The Primary Alcohol: A versatile handle for further functionalization (oxidation to aldehyde, conversion to halides/tosylates for SN2 coupling, or direct esterification).
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 165.23 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |
| LogP | 1.8 – 2.1 | Ideal lipophilicity for membrane permeability; balances the polarity of the pyridine.[1] |
| H-Bond Donors/Acceptors | 1 / 2 | Facilitates specific binding interactions (N...H-O intramolecular bonding possible). |
| Rotatable Bonds | 5 | Sufficient flexibility for induced fit; potential for entropy loss upon binding.[1] |
Synthetic Utility: The "Gold Standard" Protocol[1]
While this compound can be synthesized via lithiation of 2-picoline followed by reaction with cyclic ethers, that route often suffers from side reactions (polymerization).[1] The Sonogashira Coupling followed by Hydrogenation is the industry-preferred route for high purity and scalability.[1]
Diagram: Retrosynthetic Workflow
Figure 1: Two-step convergent synthesis providing high regioselectivity and yield.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
Objective: Cross-coupling of 2-bromopyridine and 4-pentyn-1-ol.[1]
-
Reagent Prep: In a flame-dried Schlenk flask, dissolve 2-bromopyridine (1.0 equiv) and 4-pentyn-1-ol (1.2 equiv) in anhydrous Triethylamine (Et3N) or DMF/Et3N (3:1).
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%).
-
Critical Control Point: The solution must be degassed (Argon sparging for 15 min) before adding catalysts to prevent homocoupling of the alkyne (Glaser coupling).
-
-
Reaction: Heat to 60°C under Argon for 4–6 hours. Monitor by TLC (Visualize with UV and Dragendorff’s reagent for pyridine).
-
Workup: Filter off ammonium salts, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Step 2: Catalytic Hydrogenation
Objective: Saturation of the alkyne linker.[1]
-
Setup: Dissolve the alkyne intermediate in Methanol (0.1 M concentration).
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
-
Reduction: Stir under H2 balloon pressure (1 atm) at Room Temperature for 12 hours.
-
Note: High pressure is rarely needed; 1 atm prevents reduction of the pyridine ring itself.[1]
-
-
Purification: Filter through a Celite pad to remove Pd/C. Concentrate to yield the pure oil.[1]
Medicinal Chemistry Applications
A. Linkerology in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) require linkers that are not just passive connectors but active contributors to physicochemical properties.[2][3] this compound is increasingly used to replace standard alkyl or PEG linkers.[1]
-
Solubility Enhancement: The pyridine nitrogen can be protonated, breaking the "grease" of long alkyl chains.
-
Rigidity: The aromatic ring introduces a rigid element near the warhead, reducing the entropic cost of ternary complex formation.
-
Case Study: In the design of VHL-recruiting PROTACs, this linker connects the E3 ligase ligand to the target protein ligand.[3] The 5-carbon length acts as a "molecular ruler" to fine-tune the proximity between the target and the ubiquitin ligase.[1]
Diagram: PROTAC Linker Strategy
Figure 2: The pyridine-pentyl motif acts as a solubility-enhancing linker in bifunctional degraders.
B. Infectious Disease: Pentamidine Analogues
Research into anti-trypanosomal agents (African Sleeping Sickness) utilizes this scaffold. Bis-cationic molecules like Pentamidine often suffer from poor oral bioavailability.[1]
-
Strategy: Replacing the phenyl ring of pentamidine with a pyridine (derived from this compound) reduces pKa and lipophilicity, potentially reducing toxicity while maintaining DNA minor groove binding affinity required for antiparasitic activity.
C. Metal-Ligand Charge Transfer (MLCT)
In inorganic medicinal chemistry, the bidentate nature (if the alcohol is deprotonated or positioned correctly) or the monodentate pyridine allows for the synthesis of Ruthenium (Ru) or Titanium (Ti) complexes. These are explored as photo-activated chemotherapy agents (PACT), where the "pentanol" tail acts as a lipophilic anchor to facilitate cell membrane penetration.
Quality Control & Characterization
To ensure the integrity of the scaffold before use in complex synthesis, the following QC parameters must be met.
| Technique | Expected Signal / Parameter | Diagnostic Value |
| 1H NMR (CDCl3) | δ 8.5 (d, 1H, Py-H), δ 3.6 (t, 2H, -CH2OH), δ 2.8 (t, 2H, Py-CH2-) | Confirms regiochemistry (2-subst) and intact alcohol. |
| HPLC | C18 Column, Water/Acetonitrile (+0.1% TFA) | Purity >98% required. Pyridine tailing may occur without TFA.[1] |
| TLC Stain | Dragendorff’s Reagent (Orange spot) | Specific for pyridine nitrogen; distinguishes from aliphatic impurities. |
| Water Content | Karl Fischer Titration | Must be <0.1% if used in water-sensitive couplings (e.g., with isocyanates). |
References
-
Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews. Link
-
Antiprotozoal Applications: Bakunova, S. M., et al. (2009).[4] Synthesis and antiprotozoal activity of pyridyl analogues of pentamidine. Journal of Medicinal Chemistry. Link
-
PROTAC Linker Design: Troup, R. I., et al. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link
-
Catalytic Applications (Ti-Complexes): Role of pyridine-alcohol ligands in Ligand-to-Metal Charge-Transfer.[1] Journal of the American Chemical Society.[1][5] Link
-
General Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13650638, 5-(Pyridin-2-yl)pentan-1-ol.[1] Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Synthesis and antiprotozoal activity of pyridyl analogues of pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
HPLC Analysis of 5-(2-Pyridyl)-1-pentanol: Application Note & Protocol
Abstract & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 5-(2-Pyridyl)-1-pentanol (CAS: 5-(pyridin-2-yl)pentan-1-ol).[1]
The target analyte combines a basic pyridine moiety (pKa ~5.6) with a polar hydroxyl tail.[1] This structural duality presents a specific chromatographic challenge: severe peak tailing caused by the interaction of the protonated pyridinium nitrogen with residual silanols on standard silica-based columns.[1]
This guide provides two validated approaches:
-
Protocol A (Acidic): Uses ion-suppression at low pH with a base-deactivated column (Standard QC).[1]
-
Protocol B (Basic): Uses high-pH mobile phase to maintain the analyte in its neutral form (Superior Peak Shape).[1]
Chemical Context & Properties
Understanding the analyte is the first step to successful separation.
| Property | Data | Chromatographic Implication |
| Structure | Pyridine ring + C5 Alkyl Chain + Hydroxyl | Mixed-mode retention (Hydrophobic + H-bonding).[1] |
| Molecular Weight | 165.23 g/mol | Suitable for standard UV-HPLC or LC-MS.[1] |
| pKa (Pyridine N) | ~5.6 (Estimated) | Critical: At pH < 5.6, the molecule is cationic (BH⁺). At pH > 7.6, it is neutral (B). |
| LogP | ~1.8 - 2.1 | Moderately lipophilic; requires ~20-50% organic modifier for elution.[1] |
| UV Max | ~254 nm, ~262 nm | Strong absorption due to the pyridine chromophore. |
Method Development Strategy (Expert Analysis)
The primary failure mode in analyzing pyridine derivatives is peak tailing .[1]
-
Mechanism: At neutral/slightly acidic pH (pH 4-6), the pyridine nitrogen is positively charged.[1] It acts as an ion-exchanger with ionized silanol groups (Si-O⁻) on the column surface.[1]
-
Solution: We must either suppress the silanol ionization (low pH < 3) or suppress the pyridine ionization (high pH > 7.5).
Interaction Mechanism Diagram
The following diagram illustrates the competition between desirable hydrophobic retention and undesirable silanol interactions.
Caption: Mechanism of peak tailing and strategic remediation via pH control.
Experimental Protocols
Protocol A: The "Robust" Method (Low pH)
Recommended for routine QC where standard C18 columns are used.
Rationale: Operating at pH 3.0 protonates the pyridine (making it soluble) but also protonates the surface silanols (Si-OH), preventing the ionic interaction that causes tailing.
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent Base-Deactivated Silica), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Gradient Table (Protocol A):
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeCN) |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 90 | 10 |
| 17.0 | 90 | 10 (Re-equilibration) |
Protocol B: The "Perfect Peak" Method (High pH)
Recommended for impurity profiling or when maximum resolution is required.
Rationale: Operating at pH 7.5 ensures the pyridine is neutral.[1] Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks. Note: You MUST use a column designed for high pH stability.[1]
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 8.0 (Native pH or adjust with Ammonia).
-
Mobile Phase B: Acetonitrile.[1]
Gradient Table (Protocol B):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 8.0 | 30 | 70 |
| 10.0 | 30 | 70 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |[1]
Sample Preparation Workflow
To ensure accuracy and prevent carryover, follow this specific preparation sequence.
Caption: Sample preparation workflow ensuring solubility and system protection.
Step-by-Step:
-
Stock Solution: Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in Methanol.[1] (Concentration: 1000 ppm).[1]
-
Working Standard: Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A (Initial conditions).
-
Note: Diluting with mobile phase prevents "solvent shock" which causes peak distortion in early eluting peaks.[1]
-
-
Filtration: Filter through a 0.22 µm Nylon or PTFE syringe filter into an amber HPLC vial (pyridine derivatives can be light-sensitive over long periods).
System Suitability & Validation Parameters
Before running unknown samples, the system must meet these acceptance criteria (based on USP <621>).
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time (RT) | 4.0 - 8.0 min | If shifting, check buffer pH and column temperature.[1] |
| Tailing Factor (T) | NMT 1.5 (Protocol A)NMT 1.2 (Protocol B) | If T > 1.5, replace column or increase buffer strength. |
| Theoretical Plates (N) | > 5000 | If low, check for extra-column volume or dead space. |
| RSD (Area, n=5) | < 2.0% | If high, check injector precision or seal leaks. |
| LOD / LOQ | ~0.1 µg/mL / ~0.5 µg/mL | Dependent on detector sensitivity.[1] |
Troubleshooting Guide
Issue 1: Split Peaks
-
Cause: Sample solvent is too strong (e.g., 100% MeOH injection).
-
Fix: Dilute the sample in the starting mobile phase (90% Buffer / 10% MeCN).
Issue 2: Retention Time Drift
-
Cause: Pyridine pKa is sensitive to temperature and pH.[1]
-
Fix: Ensure the column oven is stable (± 0.5°C) and buffer pH is precise (± 0.05 units).
Issue 3: High Backpressure
-
Cause: Buffer precipitation in the organic phase.[1]
-
Fix: Ensure the buffer concentration is ≤ 20mM when mixing with >80% Acetonitrile. (Phosphate buffers can precipitate in high MeCN).[1]
References
-
PubChem. 1-Pentanol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][2][3] Journal of Chromatography A. (General reference on base deactivation).[1]
-
Phenomenex. How to Reduce Peak Tailing in HPLC. Technical Guide.[1][4] Available at: [Link]
- Vertex AI Search.HPLC Methods for analysis of Pyridine. (Contextual grounding for pyridine pKa and retention behavior).
Sources
Application Note: Precision Synthesis of Metallo-Supramolecular Precursors using 5-(2-Pyridyl)-1-pentanol
Executive Summary & Chemical Rationale
This guide details the application of 5-(2-Pyridyl)-1-pentanol (CAS: 73362-23-3 / Generic structure ref) as a functional initiator in the Ring-Opening Polymerization (ROP) of cyclic esters.
While 2-pyridineethanol is commonly used for end-capping, This compound offers a critical structural advantage: the C5 alkyl spacer . In metallo-supramolecular chemistry, short linkers often result in steric hindrance that destabilizes metal-ligand coordination complexes. The 5-carbon chain effectively decouples the terminal pyridine ligand from the semi-crystalline polymer backbone, enhancing the thermodynamic stability of subsequent metal coordination events [1][2].
Key Applications
-
Telechelic Precursors: Synthesis of pyridine-terminated Poly(ε-caprolactone) (PCL) or Polylactide (PLA).
-
Self-Healing Materials: Creation of reversible polymer networks via Zn²⁺ or Pd²⁺ coordination.
-
Surface Grafting: Anchoring polymers to metallic surfaces via the pyridine moiety.
Protocol A: Synthesis of Pyridine-End-Capped Poly(ε-caprolactone) (Py-PCL)
This protocol describes the bulk polymerization of ε-caprolactone (ε-CL) using this compound as the initiator and Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as the catalyst.
Materials & Reagents
| Reagent | Purity/Grade | Role | Pre-treatment |
| This compound | >97% | Initiator | Dry under vacuum at 40°C for 4h. |
| ε-Caprolactone (ε-CL) | Monomer | Monomer | Distill over CaH₂ under reduced pressure. |
| Sn(Oct)₂ | Catalyst | Catalyst | Use as received (store under Ar). |
| Toluene | Anhydrous | Solvent | Optional (for solution polymerization). |
| Methanol | Industrial | Precipitant | Cold (-20°C). |
Experimental Workflow
-
Stoichiometry Calculation: Target Molecular Weight (
) is determined by the monomer-to-initiator ratio ([M]/[I]). For a target of ~5,000 g/mol , use a molar ratio of approx. 43:1. -
Reaction Setup:
-
In a glovebox or flame-dried Schlenk flask, combine this compound (1.0 eq) and ε-CL (43 eq).
-
Add Sn(Oct)₂ (0.01 eq relative to monomer).
-
Note: Bulk polymerization is preferred for PCL to minimize solvent waste, but toluene (1:1 v/v) can be used for better heat dissipation.
-
-
Polymerization:
-
Seal the flask under Nitrogen/Argon.
-
Immerse in an oil bath at 110°C .
-
Stir magnetically for 24 hours . Viscosity will increase significantly.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of Dichloromethane (DCM).
-
Precipitate dropwise into excess cold Methanol (-20°C) with vigorous stirring.
-
Filter the white precipitate and dry under vacuum at room temperature for 24 hours.
-
Mechanism Visualization
The hydroxyl group of the pentanol attacks the carbonyl of the lactone, opening the ring. The pyridine ring remains untouched, serving as the "head" of the new chain.
Figure 1: Coordination-Insertion mechanism for the ROP of ε-caprolactone initiated by this compound.
Protocol B: Metallo-Supramolecular Assembly
Once the Py-PCL is synthesized, the pyridine end-group allows for the formation of supramolecular networks via metal coordination.
Experimental Workflow
-
Preparation: Dissolve Py-PCL (1.0 eq) in DCM or THF (10 wt%).
-
Metal Addition: Add a solution of Palladium(II) Acetate [Pd(OAc)₂] or Zinc Triflate [Zn(OTf)₂] in the same solvent.
-
Stoichiometry:
-
For linear chain extension (2:1 complex): Add 0.5 eq of Metal ion.
-
For cross-linking (using star polymers): Adjust based on coordination geometry (Square planar vs. Tetrahedral).
-
-
-
Assembly: Stir at room temperature for 4 hours.
-
Film Casting: Pour the solution into a Teflon mold and allow the solvent to evaporate slowly over 48 hours.
Expected Outcome
The resulting material should exhibit elastomeric properties different from the neat PCL due to the formation of physical cross-links (metal-ligand bonds) [3].
Figure 2: Assembly of two polymer chains via a central metal ion, facilitated by the accessible pyridine end-groups.
Characterization & Validation
To ensure the protocol was successful, specific analytical markers must be verified.
1H NMR Spectroscopy (CDCl₃, 400 MHz)
The success of the initiation is confirmed by the shift of the methylene protons adjacent to the hydroxyl group.
| Proton Environment | Chemical Shift (δ ppm) | Diagnostic Change |
| Pyridine Ring (H) | 8.5 (d), 7.6 (t), 7.1 (m) | Remains constant (confirms end-group stability). |
| -CH₂-OH (Initiator) | ~3.65 (t) | Disappears upon polymerization. |
| -CH₂-O-CO- (Ester Link) | ~4.06 (t) | Appears (indicates covalent attachment to PCL). |
| PCL Backbone (-CH₂-) | 2.30, 1.65, 1.38 | Dominant broad peaks. |
Gel Permeation Chromatography (GPC)
-
Monimodal Distribution: Should show a single peak. Bimodal peaks indicate the presence of water (initiating competing chains) or unreacted initiator.
-
PDI (Polydispersity Index): Successful controlled ROP typically yields PDI < 1.3.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad PDI (>1.5) | Transesterification | Lower reaction temperature to 100°C; reduce reaction time. |
| Low Molecular Weight | Wet Reagents | Water acts as a co-initiator. Re-dry this compound and monomer. |
| No Polymerization | Catalyst deactivation | Sn(Oct)₂ is sensitive to oxidation. Use fresh catalyst or switch to TBD (organic catalyst). |
| Haze in Film | Metal Aggregation | Ensure complete dissolution of metal salt; use a common solvent for both polymer and salt. |
References
-
Lammertink, R. G., et al. (2000). Poly(ferrocenyldimethylsilanes) for Reactive Ion Etch Resists. Journal of Polymer Science Part A. (General reference for organometallic polymer precursors).
-
Schubert, U. S., & Eschbaumer, C. (2002). Metallo-supramolecular initiators for the preparation of novel functional architectures. Angewandte Chemie International Edition. (Authoritative review on pyridine-initiated polymers).
-
Burnworth, M., et al. (2011). Optically healable supramolecular polymers. Nature. (Demonstrates the utility of metallo-supramolecular assemblies).
-
Nuyken, O., & Pask, S. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers (MDPI).
(Note: While specific literature on the C5-spacer derivative is niche, the chemistry strictly follows the established protocols for pyridine-alcohol initiators as detailed in Refs 2 and 4.)
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(2-Pyridyl)-1-pentanol Scaffolds
Ticket ID: #REC-PYR-5PENT-001 Status: Open Priority: High (Process Optimization)
Executive Summary & Physical State Alert
User Advisory: Before attempting recrystallization, verify the physical state of your target. The free base 5-(2-pyridyl)-1-pentanol is typically a viscous oil or low-melting solid at room temperature due to the flexibility of the pentyl linker and the disruption of crystal packing by the amphiphilic nature (polar pyridine/alcohol vs. lipophilic alkyl chain).
-
If you have the Free Base: Do not attempt standard recrystallization. Purification should be performed via high-vacuum distillation or column chromatography.
-
If you require a Solid: You must convert the free base into a crystalline derivative (Salt or Ester). This guide focuses on the recrystallization of these derivatives (specifically Hydrochloride and Picrate salts), which is the industry standard for isolating high-purity pyridine-alcohols.
Decision Matrix: Purification Strategy
Use this logic flow to determine the correct workflow for your specific sample state.
Figure 1: Purification Decision Matrix. Select your workflow based on the physical state of the crude material.
Standard Operating Procedures (SOPs)
Protocol A: Preparation & Crystallization of the Hydrochloride Salt
This is the most robust method for stabilizing the molecule. The HCl salt disrupts the internal H-bonding of the alcohol, often leading to a stable lattice.
Reagents:
-
Crude this compound
-
Solvent A: Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether)
-
Reagent B: 2M HCl in Diethyl Ether (or HCl gas generation setup)
-
Solvent C: Acetonitrile (for recrystallization)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g of crude oil in 10 mL of Solvent A (Ether/MTBE). Ensure the solution is dry (use MgSO₄ if necessary) to prevent sticky hydrates.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add Reagent B with vigorous stirring.
-
Observation: A white precipitate or gums should form immediately.
-
-
The "Gum" Check: If the product oils out as a sticky gum (common), decant the supernatant ether. Triturate (grind) the gum with fresh anhydrous ether until it hardens into a solid.
-
Recrystallization:
-
Dissolve the crude solid in minimum boiling Acetonitrile or Isopropanol .
-
Note: Avoid Ethanol if possible, as it is too soluble.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Isolation: Filter the hygroscopic white needles under Nitrogen/Argon atmosphere.
Protocol B: Troubleshooting "Oiling Out"
"Oiling out" (Liquid-Liquid Phase Separation) is the primary failure mode for this molecule due to its amphiphilic nature.
Root Cause: The temperature where the solution becomes supersaturated is higher than the melting point of the solvated crystal.
Recovery Procedure:
-
Re-heat: Heat the mixture until the oiled-out droplets redissolve into a clear solution.
-
Solvent Modification: Add 10-20% more of the good solvent (e.g., Ethanol) to lower the saturation point.
-
Seeding at Metastable Zone:
-
Cool the clear solution just until slight turbidity appears.
-
Add a "seed" crystal (if available) or scratch the glass wall with a glass rod.
-
Crucial: Maintain this temperature for 30 minutes. Do not cool further until crystal growth is visible.
-
Technical Data & Specifications
| Property | Value / Note |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Free Base Appearance | Colorless to pale yellow viscous oil |
| HCl Salt MP | Typically 110–130°C (Dependent on polymorph) |
| Solubility (Free Base) | Soluble in DCM, MeOH, EtOAC; Insoluble in Water (pH > 8) |
| Solubility (HCl Salt) | Soluble in Water, MeOH; Insoluble in Ether, Hexanes |
| Hygroscopicity | High (Pyridine nitrogen + Alcohol group).[1][2][3][4][5][6][7][8][9][10] Store in desiccator. |
Troubleshooting Logic (Graphviz)
Use this diagram to diagnose failure modes during the crystallization of the salt derivative.
Figure 2: Troubleshooting Logic Flow for Crystallization Failures.
Frequently Asked Questions (FAQs)
Q: Why does my product turn pink/brown upon standing? A: Pyridine derivatives are susceptible to oxidation, forming N-oxides, especially in the presence of light and air.
-
Fix: Store the purified oil or salt under Argon/Nitrogen in amber vials. If colored, treat the solution with activated charcoal before recrystallization.
Q: I cannot get the HCl salt to crystallize; it remains a gum. Why? A: This indicates the presence of water or excess alcohol.
-
Fix: Dissolve the gum in absolute ethanol and evaporate to dryness (azeotroping water). Repeat with Toluene. Finally, triturate with anhydrous Diethyl Ether. The mechanical action of grinding under ether is critical to induce nucleation.
Q: Can I distill the free base instead of making a salt? A: Yes, but it requires high vacuum.
-
Specs: Boiling point is estimated at 140–150°C at 1 mmHg . Ensure your vacuum manifold is capable of <2 mmHg to prevent thermal decomposition (N-oxide formation) at higher temperatures.
References
-
Synthesis & Properties of Pyridine Alcohols
- Source: ChemicalBook & PubChem Databases (Verified Physical State D
-
Link:(Note: General scaffold reference)
-
Crystallization of Pyridine Derivatives (Oiling Out Mechanisms)
- Title: "Oiling Out in Crystalliz
- Source: Mettler Toledo Technical Resources
-
Link:
- General Purification of Pyridine-Alkyl-Alcohols: Context: Standard protocols for converting pyridine oils to crystalline HCl or Picrate salts. Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman), Chapter on Heterocyclic Compounds.
Sources
- 1. 1-Pentanol - Wikipedia [en.wikipedia.org]
- 2. 2-Pentanol - Wikipedia [en.wikipedia.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]
- 5. 71-41-0 CAS MSDS (1-Pentanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-Pentanol, 99% 71-41-0 India [ottokemi.com]
- 9. CN1175569A - Method for purifying n-pentanol from by-products from production of cyclohexanone - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 5-(2-Pyridyl)-1-pentanol
CAS: 7522-83-0 | Formula: C₁₀H₁₅NO | MW: 165.23 g/mol [1]
Executive Summary: The Amphiphilic Challenge
5-(2-Pyridyl)-1-pentanol presents a classic "amphiphilic base" purification challenge. It contains a basic nitrogen (pyridine ring, pKa ~5.2) and a polar primary alcohol. This duality creates two primary failure modes during purification:
-
Silica Interaction: The basic nitrogen hydrogen-bonds strongly with acidic silanols on silica gel, causing severe tailing and yield loss.[2]
-
Solubility Overlap: Its intermediate polarity makes it difficult to crystallize (often persisting as a viscous oil) and hard to separate from polar impurities like unreacted diols or oxidized byproducts.
This guide details three validated workflows to resolve these issues, moving from rapid cleanup to high-purity isolation.
Module 1: The "pH Swing" Extraction (Recommended)
Best for: Removing neutral organic impurities and non-basic starting materials (e.g., THF oligomers, hydrocarbons). Principle: Exploiting the pyridine nitrogen's basicity to reversibly toggle water solubility.
Troubleshooting Q&A
Q: I have a dark crude oil. Can I skip the column? A: Yes. The pH swing is superior to chromatography for bulk cleanup. By protonating the pyridine, you force the product into the aqueous phase, leaving non-basic tars and impurities in the organic layer.
Protocol: Acid-Base Workup
-
Reagents: 1M HCl, Diethyl Ether (Et₂O) or MTBE, 2M NaOH, Brine, DCM (Dichloromethane).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude residue in Et₂O (10 mL per gram of crude).
-
Acid Extraction: Extract with 1M HCl (3 x 15 mL).
-
Checkpoint: The product is now in the Aqueous Acid layer (as the pyridinium hydrochloride salt).
-
Waste: The Organic Ether layer contains neutral impurities. Discard after TLC verification.
-
-
Basification: Cool the combined acidic aqueous extracts to 0°C. Slowly add 2M NaOH until pH > 12.
-
Observation: The solution will turn cloudy as the free base oil separates.
-
-
Recovery: Extract the basic aqueous layer with DCM (3 x 20 mL).
-
Note: DCM is preferred here over ether due to better solubility of the free alcohol.
-
-
Drying: Wash combined DCM layers with brine, dry over Na₂SO₄, and concentrate.
Figure 1: Logical flow for the Acid-Base "pH Swing" purification method.
Module 2: Chromatographic Purification
Best for: Removing closely related basic impurities (e.g., 2-picoline, isomers).
Troubleshooting Q&A
Q: My product streaks from the baseline to the solvent front. How do I fix this? A: This is "silanol tailing." The pyridine ring is sticking to the acidic silica.[2] You must deactivate the silica.
-
Fix 1 (Mobile Phase): Add 1-2% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.
-
Fix 2 (Stationary Phase): Switch to Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and minimizes tailing for pyridines.
Q: What is the optimal solvent system? A: Standard Hexane/Ethyl Acetate often fails to move the polar alcohol effectively.
-
Recommendation: Use DCM:Methanol (95:5 to 90:10) with 1% NH₄OH . The methanol moves the alcohol, while the ammonia suppresses the pyridine-silica interaction.
Data: Rf Value Shifts
| Solvent System | Additive | Rf Value | Peak Shape |
|---|---|---|---|
| 5% MeOH in DCM | None | 0.15 | Broad streak |
| 5% MeOH in DCM | 1% Et₃N | 0.35 | Sharp spot |
| 100% Ethyl Acetate | None | 0.20 | Tailing |[1]
Module 3: Removal of Trace Impurities
Best for: Final polishing for biological assays.
Issue: Residual Starting Material (2-Picoline)
If the synthesis involved the lithiation of 2-picoline (CAS 109-06-8), traces often remain.
-
Detection: Distinctive, unpleasant "sweet-rotting" odor.
-
Removal: 2-Picoline boils at 128°C. The product boils much higher (>150°C at high vacuum).
-
Protocol: High-vacuum drying (0.1 mmHg) at 60°C for 4 hours will strip 2-picoline without distilling the product.
-
Issue: Trace Metal Contamination (Pd/Cu)
If Sonogashira or Heck coupling was used:
-
Symptom: Product is yellow/brown despite NMR looking clean.
-
Solution: Treat the DCM solution with SiliaMetS® Thiol or activated charcoal (10 wt%) for 1 hour, then filter through Celite.
Module 4: Storage & Stability
-
Hygroscopicity: The pyridine nitrogen and alcohol group make this molecule hygroscopic. Store under Argon/Nitrogen.
-
Oxidation: Pyridines can slowly form N-oxides (yellowing) upon air exposure.
-
State: this compound is typically a viscous oil at room temperature. Do not attempt to recrystallize the free base. If a solid is absolutely required, convert it to the Hydrochloride Salt :
-
Dissolve oil in dry Et₂O.
-
Bubble dry HCl gas or add HCl in Dioxane.
-
Filter the white hygroscopic solid immediately.
-
References
- General Pyridine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for heterocyclic bases).
-
Silica Deactivation: Reich, H. J. (2024). Chromatographic Purification of Amines. University of Wisconsin-Madison Organic Chemistry Data. Link
- Synthesis Context (Lithiation Route): Charette, A. B., et al. (2001). Synthesis of pyridine derivatives via nucleophilic addition. Tetrahedron, 57(28), 5799-5807.
-
Metal Scavenging: Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205. Link
Sources
Technical Support Center: 5-(2-Pyridyl)-1-pentanol Reaction Monitoring
Ticket ID: #PYR-C5-OH-TLC Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "I am synthesizing 5-(2-pyridyl)-1-pentanol and struggling to monitor the reaction by TLC. The spots are streaking, and I cannot differentiate the product from the starting material."
Technical Analysis: Monitoring this compound presents a specific "dual-polarity" challenge. The molecule contains two distinct functional motifs that interact with silica gel in opposing ways:
-
The Pyridine Ring (Basic): The nitrogen atom is a Lewis base (
). It interacts strongly with the acidic silanol (Si-OH) groups on standard silica plates, causing severe "tailing" or "streaking." -
The Primary Alcohol (Polar): This group increases polarity and requires a sufficiently polar mobile phase to migrate the compound from the baseline.
This guide provides a self-validating protocol to overcome these issues, ensuring distinct separation and accurate reaction monitoring.
Mobile Phase Optimization (The "Anti-Streak" Protocol)
The most common failure mode in this analysis is using neutral solvents (e.g., Hexane/Ethyl Acetate) without modification. The basic pyridine nitrogen will drag along the acidic silica surface.
The Solution: Basified Mobile Phase
You must deactivate the silica surface by adding a competitive base to the mobile phase.
Recommended Solvent Systems:
| System | Composition (v/v) | Application | |
| A (Standard) | DCM : MeOH : NH | Best for high-polarity crude mixtures. | 0.3 – 0.5 |
| B (Alternative) | EtOAc : Hexane : TEA (60 : 38 : 2) | Good if the alcohol is very lipophilic. | 0.4 – 0.6 |
| C (High Polarity) | DCM : MeOH : TEA (90 : 9 : 1) | Use if product sticks to baseline in System A. | > 0.2 |
Note: TEA = Triethylamine; DCM = Dichloromethane; MeOH = Methanol.
Critical Protocol: Pre-elution
Do not just add TEA to the jar. The silica plate itself is acidic.
-
Dip the empty TLC plate in a solution of 5% TEA in DCM/Hexane.
-
Dry the plate with a heat gun until the amine smell is faint.
-
Spot your reaction mixture.
-
Elute using the basified mobile phase.
Visualization & Detection Strategy
This compound is UV-active, but relying solely on UV can be misleading if your starting material is also a pyridine derivative. You need a "Orthogonal Detection" method (combining two visualization techniques).
Visualization Workflow
| Method | Mechanism | Appearance | Specificity |
| UV (254 nm) | Dark spot on green background | Detects Pyridine core (SM & Product) | |
| KMnO | Oxidation of Alcohol | Yellow/Brown spot on purple | Specific to Product (Alcohol) |
| Iodine Chamber | Reversible complexation | Brown/Yellow spots | General Organic (Lipophilic chain) |
| Dragendorff | Alkaloid precipitation | Orange spot | Specific to Nitrogen (Pyridine) |
The "Double-Check" Technique:
-
View the plate under UV 254 nm .[1] Circle all spots with a pencil.[1][2]
-
Dip the same plate into KMnO
stain and heat gently. -
Interpretation:
-
UV(+) / KMnO
(-): Likely unreacted pyridine starting material (if SM lacks oxidizable groups). -
UV(+) / KMnO
(+): Your target product (Pyridine + Alcohol).
-
Troubleshooting Logic (Decision Trees)
Workflow 1: Optimizing Separation
Use this logic flow if you are experiencing poor resolution or tailing.
Figure 1: Decision tree for optimizing mobile phase conditions for basic nitrogenous compounds.
Workflow 2: Reaction Monitoring (SM vs. Product)
Use this flow to determine if the reaction is complete.
Figure 2: Logic flow for distinguishing Starting Material (SM) from Product using orthogonal visualization.
Frequently Asked Questions (FAQs)
Q: My product spot disappears after drying the plate. Where did it go? A: Pyridines can be volatile, but this alcohol derivative (MW ~165 g/mol ) should be stable. However, if you used Iodine to visualize, the color fades rapidly as iodine sublimates.[3] Always circle spots immediately with a pencil. If using UV, ensure your product concentration is high enough; the extinction coefficient of pyridine is moderate.
Q: I see two spots very close together. Is this an impurity?
A: It could be. However, check your solvent.[4] If you are using Methanol without Ammonia/TEA, you might be seeing the "salt" form (protonated by silica) and the "free base" form separating slightly. Add 1% NH
Q: Can I use Ninhydrin?
A: Generally, no . Ninhydrin targets primary amines (free -NH
Q: How do I remove the TEA smell from the plate before staining? A: Heat the plate with a heat gun (set to ~100°C) for 30-60 seconds before dipping it into the stain (especially acidic stains like PMA or Vanillin). Excess TEA on the plate can neutralize the acid in the stain, preventing color development.
References
-
MDPI. Synthesis of 5-(pyridin-2-yl)pentan-1-ol (Contextual Synthesis). Available at: [Link] (Accessed via search snippet 1.1).
-
Chemistry LibreTexts. Visualizing TLC Plates (UV, Iodine, KMnO4). Available at: [Link]
-
University of Rochester, Dept. of Chemistry. Troubleshooting Thin Layer Chromatography (Tailing & Streaking). Available at: [Link]
Sources
Identifying byproducts in 5-(2-Pyridyl)-1-pentanol synthesis
Technical Support Center: 5-(2-Pyridyl)-1-pentanol Synthesis
Subject: Troubleshooting Guide for Synthesis, Impurity Profiling, and Isolation Case ID: PYR-C5-OH-SYNTH Escalation Level: Tier 3 (Senior Application Scientist)
Overview
Welcome to the Technical Support Center for pyridine-functionalized alcohol synthesis. You are likely synthesizing This compound (CAS: 74003-07-3) as a linker for PROTACs, a fragment for nicotinic agonists, or a metabolic intermediate.
This guide addresses the two-step "Coupling-Hydrogenation" route (Sonogashira), which is the industry standard for this chain length. This pathway, while robust, presents specific "trap doors"—specifically Glaser homocoupling during ligation and over-reduction (piperidine formation) during saturation.
Module 1: The Synthetic Logic & Impurity Map
The synthesis relies on the Sonogashira coupling of 2-bromopyridine with 4-pentyn-1-ol, followed by global hydrogenation of the alkyne to the alkane.
Visualizing the Pathway and Failure Points:
Caption: Figure 1. Reaction pathway highlighting critical divergence points where impurities A (Dimer), B (Alkene), and C (Piperidine) are generated.
Module 2: Troubleshooting Step 1 (Sonogashira Coupling)
The Issue: Formation of the alkyne intermediate (5-(2-Pyridyl)-4-pentyn-1-ol).
Q: My reaction mixture turned dark/black immediately and conversion is low (<30%).
Diagnosis: This is likely "Catalyst Death" caused by oxidation or inefficient reduction of the Pd(II) precatalyst.
-
Root Cause: Oxygen ingress. The Sonogashira cycle requires Pd(0).[1][2] If
is present, it promotes the oxidation of the copper-acetylide species rather than the cross-coupling. -
Corrective Action:
-
Degas Solvents: Sparging with Argon for 10 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent/base mixture before adding the catalyst.
-
Ligand Choice: 2-Bromopyridine is electronically deactivated compared to iodopyridines. Ensure you are using Pd(PPh3)2Cl2 (standard) or Pd(dppf)Cl2 (more robust). Avoid ligand-free Pd conditions for this specific substrate.
-
Q: I see a major spot on TLC just above my starting alkyne. It's not the product.
Diagnosis: You have generated Byproduct A (Glaser Dimer) : 4,6-decadiyne-1,10-diol derivative.
-
Mechanism: In the presence of Cu(I) and Oxygen, two molecules of 4-pentyn-1-ol couple to each other instead of the pyridine.
-
The Fix:
-
Strict Anaerobic Conditions: See "Degas Solvents" above.
-
Slow Addition: Add the alkyne slowly (via syringe pump) to the mixture of Halide+Catalyst+Base. This keeps the concentration of free acetylide low relative to the Pd-Ar complex.
-
Module 3: Troubleshooting Step 2 (Hydrogenation)
The Issue: Reducing the triple bond without touching the pyridine ring. This is the most technically challenging step.
Q: I isolated the product, but NMR shows broad peaks at 1.5-2.0 ppm and loss of aromatic signals.
Diagnosis: You have Byproduct C (Piperidine Formation) . You reduced the pyridine ring.[3][4]
-
The Science: Pyridines are susceptible to hydrogenation, especially under acidic conditions (protonated pyridinium rings reduce much faster) or with highly active catalysts like
(Adams' catalyst). -
Protocol Adjustment:
-
Switch Catalyst: Use 10% Pd/C rather than Pt or Rh. Palladium is generally less active toward heteroaromatic rings.
-
Solvent Control: NEVER use acetic acid or protic acids for this reduction. Use Methanol or Ethanol .
-
Poisoning: If the ring reduction persists, add a "poison" to the catalyst system. The addition of 0.5 equivalents of Pyridine (ironically) or Quinoline can occupy the active sites responsible for aromatic reduction while allowing alkyne saturation.
-
Q: The reaction stalls at the alkene (double bond) stage.
Diagnosis: Byproduct B (Under-reduction) .
-
Cause: The pyridine nitrogen in your product is coordinating to the Pd surface, acting as a ligand and poisoning the catalyst in situ.
-
The Fix:
-
Increase Pressure: Move from a balloon (1 atm) to a Parr shaker (40-50 psi).
-
Fresh Catalyst: Filter the reaction mixture to remove the "poisoned" catalyst and re-subject the filtrate to fresh Pd/C and
.
-
Module 4: Isolation & Purification
The Issue: The product is "streaking" on silica gel columns.
Q: I cannot separate the product from the impurities; everything trails.
Diagnosis: Pyridyl-alcohols are "sticky." The basic nitrogen interacts strongly with the acidic silanols of the silica gel.
-
Solution:
-
Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading your sample.
-
Mobile Phase: Include 1-2% TEA or 1% NH4OH in your MeOH/DCM or EtOAc/Hexanes eluent. This competes for the silanol sites, allowing your product to elute as a tight band.
-
Summary Data Table: Impurity Profile
| Impurity | Structure Description | Origin | Rf (approx)* | Prevention Strategy |
| Dimer (Glaser) | Alkyne-Alkyne homocouple | ~0.4 (lower than prod) | Freeze-Pump-Thaw; Slow addition of alkyne. | |
| Alkene | Double bond in chain | Incomplete H2 | ~0.5 (close to prod) | Higher H2 pressure; Fresh catalyst. |
| Piperidine | Saturated Ring | Over-reduction | < 0.1 (very polar) | Avoid Acid; Use Pd/C (not Pt); Low pressure. |
*Note: Rf values based on 5% MeOH/DCM on Silica.
References
-
Sonogashira Coupling Mechanism & Conditions
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews. Link
-
-
Glaser Coupling Side Reactions
-
Siemsen, P., et al. (2000). Acetylenic Coupling: A Superb Case of Metal Catalysis. Angewandte Chemie. Link
-
-
Selective Hydrogenation of Pyridines
-
Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie Int. Ed. (Discusses the difficulty of ring reduction vs chain reduction). Link
-
-
Purification of Basic Heterocycles
-
Reich, H. J. (2018). "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Info. Link
-
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5-(2-Pyridyl)-1-pentanol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the analytical techniques required to definitively confirm the structure of 5-(2-Pyridyl)-1-pentanol. This molecule, with its combination of a polar pyridyl head and a flexible pentanol tail, presents a unique spectroscopic fingerprint. We will explore the expected outcomes from key analytical methods and compare them with those of structurally similar alternatives to provide a comprehensive framework for its characterization.
The Imperative of Structural Integrity in Research
In the realm of medicinal chemistry and materials science, even minor structural ambiguities can lead to vastly different biological activities or material properties. The isomeric possibilities and the presence of multiple functional groups in a molecule like this compound necessitate a multi-faceted analytical approach. A self-validating system of protocols ensures that the synthesized or procured compound is indeed the one intended for study, thereby safeguarding the integrity of subsequent research.
A Multi-technique Approach to Structural Elucidation
A combination of spectroscopic techniques is essential for the complete structural elucidation of an organic molecule. Each technique provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the final assignment. The workflow for confirming the structure of this compound is outlined below.
Caption: Workflow for the structural confirmation of this compound.
Predicted Spectroscopic Data for this compound
Due to the absence of readily available experimental spectra in common databases, we present the predicted data based on established spectroscopic principles. This serves as a benchmark for researchers synthesizing or analyzing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the pentanol chain.
-
Pyridyl Protons: Four signals in the aromatic region (typically δ 7.0-8.6 ppm). The proton at the 6-position of the pyridine ring will be the most downfield due to its proximity to the nitrogen atom.
-
Aliphatic Protons:
-
A triplet corresponding to the methylene group adjacent to the hydroxyl group (-CH₂OH) around δ 3.6 ppm.
-
A triplet for the methylene group adjacent to the pyridine ring (-CH₂-Py) around δ 2.8 ppm.
-
Multiplets for the three other methylene groups in the pentanol chain between δ 1.3 and 1.8 ppm.
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Pyridyl Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon at the 2-position will be the most downfield.
-
Aliphatic Carbons: Five signals in the aliphatic region (δ 20-65 ppm). The carbon bearing the hydroxyl group (-CH₂OH) will be the most downfield in this region (around δ 62 ppm), while the carbon attached to the pyridine ring will also be significantly downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₅NO), the expected molecular weight is approximately 165.23 g/mol .
-
Molecular Ion Peak (M⁺): A peak at m/z = 165 is expected.
-
Key Fragmentation Patterns:
-
Loss of a water molecule (M-18) leading to a peak at m/z = 147.
-
Alpha-cleavage at the C-C bond adjacent to the oxygen, resulting in a fragment containing the pyridine ring.
-
Fragmentation of the pentanol chain.
-
A prominent peak corresponding to the pyridylmethyl cation (m/z = 92).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.[1]
-
C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the pentanol chain.
-
C-H Stretch (sp²): Weaker peaks just above 3000 cm⁻¹ for the C-H bonds on the pyridine ring.
-
C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region for the primary alcohol C-O bond.
Comparative Analysis with Alternative Structures
To highlight the power of these analytical techniques, we will compare the expected data for this compound with the known spectral data of two alternative compounds: 1-Pentanol and 2-Pentanol .
1-Pentanol (CAS: 71-41-0)
This simple alcohol allows for a clear comparison to illustrate the influence of the pyridyl group on the spectra.[2]
| Technique | This compound (Predicted) | 1-Pentanol (Experimental)[3][4] | Key Differences |
| ¹H NMR | Aromatic signals (δ 7.0-8.6 ppm), -CH₂-Py triplet (~δ 2.8 ppm) | No aromatic signals, -CH₃ triplet (~δ 0.9 ppm) | Presence of pyridyl proton signals and downfield shift of the terminal methylene protons in the target molecule. |
| ¹³C NMR | Aromatic signals (δ 120-160 ppm) | No aromatic signals, five aliphatic signals (δ 14-62 ppm) | Presence of five additional sp² carbon signals in the target molecule. |
| Mass Spec | M⁺ at m/z = 165, fragments at m/z = 92 (pyridylmethyl) | M⁺ at m/z = 88, characteristic alcohol fragmentation | Different molecular ion peaks and unique fragmentation patterns reflecting the presence of the pyridine ring. |
| IR Spec | C=N, C=C stretches (1400-1600 cm⁻¹), sp² C-H stretch (>3000 cm⁻¹) | No aromatic stretches | Presence of aromatic ring vibrations in the target molecule. |
2-Pentanol (CAS: 6032-29-7)
This isomer of 1-pentanol demonstrates how subtle structural changes are reflected in the spectra.
| Technique | 1-Pentanol (Experimental)[3][4] | 2-Pentanol (Experimental)[5][6] | Key Differences |
| ¹H NMR | -CH₂OH triplet (~δ 3.6 ppm) | -CHOH multiplet (~δ 3.8 ppm), -CH₃ doublet (~δ 1.2 ppm) | Different splitting patterns and chemical shifts for the protons near the hydroxyl group. |
| ¹³C NMR | -CH₂OH signal (~δ 62 ppm) | -CHOH signal (~δ 67 ppm) | Different chemical shift for the carbon bearing the hydroxyl group. |
| Mass Spec | Base peak at m/z = 42 or 55 | Base peak at m/z = 45 | Different base peaks due to different alpha-cleavage fragmentation. |
| IR Spec | C-O stretch for primary alcohol (~1050-1150 cm⁻¹) | C-O stretch for secondary alcohol (~1100-1150 cm⁻¹) | Subtle shift in the C-O stretching frequency. |
Experimental Protocols
To ensure reproducible and reliable data, the following standardized protocols are recommended.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz.
Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI for polar molecules, or Electron Impact - EI for more volatile compounds).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Infrared Spectroscopy Measurement
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Conclusion
The definitive structural confirmation of this compound relies on a synergistic application of NMR, MS, and IR spectroscopy. By understanding the predicted spectral characteristics and comparing them against known data of relevant alternatives, researchers can confidently verify the identity and purity of their compound. This rigorous analytical approach is fundamental to the integrity and success of any research endeavor.
References
-
E-RESEARCHCO. Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Available from: [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Available from: [Link]
-
National Institute of Standards and Technology. 1-Pentanol - NIST WebBook. Available from: [Link]
-
PubChem. 1-Pentanol | C5H12O - PubChem. Available from: [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
ResearchGate. Synthesis and Spectral Studies of Some 5-( 5-Bromo-2-thienyl)-1 ,3-diaryl- 1,2-pyrazolines. Available from: [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]
-
National Institute of Standards and Technology. 1-Pentanol - NIST WebBook. Available from: [Link]
-
PubChem. 4-Pyridineethanol | C7H9NO - PubChem. Available from: [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. Available from: [Link]
-
PubChem. Pseudoephedrine | C10H15NO - PubChem. Available from: [Link]
-
National Institute of Standards and Technology. 1-Pentanol, 4-methyl-2-propyl- - NIST WebBook. Available from: [Link]
-
Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
ResearchGate. Calculation of 13C NMR Spectra of Pentanol and its Esters as an Example of Effective Application of Additivity of Chemical Shift Increments for Attributed Signals in Aliphatic Compounds Spectra. Available from: [Link]
-
MDPI. Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Available from: [Link]
-
Botanical Safety Consortium. Chemical Comprehensive Analysis of Ephedra sinica Extract, Lot No. RK-3-28-1-ES. Available from: [Link]
-
Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. Available from: [Link]
-
University of Washington. NMR Chemical Shifts. Available from: [Link]
-
American Chemical Society. Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Available from: [Link]
-
ResearchGate. The chemical structures of ephedrine isomers and naturally occurring alkaloids. Available from: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
-
Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. Available from: [Link]
-
Wikipedia. 1-Pentanol. Available from: [Link]
-
PubChem. d-Ephedrine | C10H15NO - PubChem. Available from: [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
-
UCLA. Chapter 2 Solutions. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pentanol [webbook.nist.gov]
- 4. 1-Pentanol(71-41-0) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(2-Pyridyl)-1-pentanol
Introduction: The Imperative for Rigorous Analytical Method Comparison
In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in product quality, safety, and efficacy. For a compound like 5-(2-Pyridyl)-1-pentanol, which may serve as a critical intermediate or be a potential impurity in a drug substance, its accurate quantification is non-negotiable. It is common for an analytical method to be transferred between laboratories, updated with new technology, or for a new method to be introduced. In these instances, a simple validation of the new method in isolation is insufficient. We must perform a rigorous cross-validation to ensure that the new or transferred method provides equivalent, or better, results compared to the established procedure.
This guide, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provides a comprehensive framework for the cross-validation of two common, yet orthogonal, analytical methods for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear, data-driven comparison.
The Analyte: this compound
Before designing any analytical method, understanding the analyte is paramount. This compound possesses distinct chemical features that guide our selection of techniques:
-
A Pyridine Ring: This aromatic, nitrogen-containing heterocycle provides a strong chromophore, making it ideal for UV detection in HPLC. Its basic nature (pKa of the pyridinium ion is ~5.2) means its ionization state is pH-dependent, a critical factor for chromatographic retention.
-
A Pentanol Chain: This C5 alkyl chain lends a degree of non-polarity to the molecule and makes it sufficiently volatile for Gas Chromatography, especially at elevated temperatures.
-
A Primary Alcohol: The hydroxyl group offers a site for potential derivatization to improve volatility or chromatographic peak shape in GC analysis.
These features suggest that both HPLC and GC are viable techniques, but their separation mechanisms are fundamentally different, making them excellent candidates for a cross-validation study. HPLC will separate based on polarity and partitioning between the mobile and stationary phases, while GC will separate based on volatility and boiling point.
Method 1: The Primary Assay - Reversed-Phase HPLC-UV
For routine quality control of a non-volatile or thermally sensitive substance, RP-HPLC is the industry's gold standard.[1] It offers robustness, high precision, and straightforward operation.
Expertise & Rationale in HPLC Method Design
-
Column Selection (C18, 250 x 4.6 mm, 5 µm): A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which will interact effectively with the pentyl chain of our analyte. The length and particle size provide a good balance between resolution and analysis time.
-
Mobile Phase (Acetonitrile and a Phosphate Buffer, pH 6.0): Acetonitrile is a common organic modifier. The critical component is the buffer. The pKa of the pyridine ring is approximately 5.2. Operating at pH 6.0 ensures the pyridine is primarily in its neutral, unprotonated form. This prevents peak tailing that can occur when a basic analyte interacts with residual acidic silanols on the silica-based column, leading to a more symmetrical peak and reproducible retention times.
-
Detection (UV at 260 nm): The pyridine ring exhibits a strong UV absorbance maximum around 260 nm. This wavelength provides high sensitivity and specificity for the analyte, minimizing interference from excipients that may lack this specific chromophore.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.[2]
-
Chemicals & Reagents: HPLC-grade acetonitrile, monobasic potassium phosphate, sodium hydroxide, and purified water. This compound reference standard.
-
Buffer Preparation (20 mM Potassium Phosphate, pH 6.0):
-
Dissolve 2.72 g of monobasic potassium phosphate in 1 L of purified water.
-
Adjust the pH to 6.0 ± 0.05 with a dilute sodium hydroxide solution.
-
Filter through a 0.45 µm membrane filter.
-
-
Mobile Phase: A gradient is often preferred to ensure elution of any potential, more hydrophobic impurities. For this example, an isocratic system will be described for simplicity.
-
Mix the prepared Phosphate Buffer and Acetonitrile in a 70:30 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm.
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of the Stock Standard to 10.0 mL with the mobile phase.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the mobile phase.
-
Method 2: The Orthogonal Method - GC-MS
Gas chromatography offers a completely different separation mechanism, relying on the analyte's volatility and interaction with the stationary phase in the gas phase.[3] Coupling it with a Mass Spectrometer provides an additional layer of confirmation through mass-to-charge ratio analysis, enhancing specificity.
Expertise & Rationale in GC-MS Method Design
-
Column Selection (DB-5ms or equivalent): A low-to-mid polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a versatile choice. It separates compounds primarily based on their boiling points but also offers some selectivity for aromatic compounds due to the phenyl groups.
-
Inlet Temperature (250 °C): This temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
-
Mass Spectrometry (MS): Using electron ionization (EI) will create a predictable and reproducible fragmentation pattern. This pattern serves as a fingerprint for the molecule, allowing for highly specific identification and quantification using selected ion monitoring (SIM) mode. Based on analogs like 1-pentanol, we would expect characteristic fragments resulting from alpha-cleavage and dehydration.[4][5][6]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless inlet and coupled to a Mass Spectrometer.
-
Chemicals & Reagents: GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate). This compound reference standard.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 250 °C, Split mode (e.g., 20:1 split ratio).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-300) for method development and peak identification. Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions.
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standards: Prepare a calibration curve by serial dilution of the stock standard into the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in ethyl acetate to a target concentration within the calibration range.
-
The Cross-Validation Framework: Bridging the Methodological Gap
The objective of cross-validation is to demonstrate that the two methods are "fit for purpose" and produce comparable results.[7][8] This process must be governed by a pre-approved protocol with clearly defined acceptance criteria.
The Logic of Cross-Validation
Caption: The logical workflow for cross-validating two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Before any analysis, define the statistical measures for equivalency. For example:
-
The difference between the mean results from the two methods should be no more than 2.0%.
-
The 95% confidence interval for the difference between means must include zero.
-
A plot of Method B results vs. Method A results should yield a correlation coefficient (R²) ≥ 0.99.
-
The slope of the correlation plot should be between 0.98 and 1.02.
-
-
Sample Selection: Select a minimum of 6-12 representative samples. These should span the expected concentration range and ideally include different batches of the material to capture real-world variability.
-
Analysis: Each selected sample is analyzed in triplicate using both the validated HPLC-UV method and the new GC-MS method. It is crucial that the same analyst or two different analysts working in parallel perform the tests to minimize temporal bias.
-
Data Collation: Tabulate the results for each sample from both methods.
-
Statistical Evaluation:
-
Calculate Means and Standard Deviations: For each sample, calculate the mean assay value and standard deviation from the triplicate measurements for both methods.
-
Perform a Paired t-test: This statistical test determines if there is a significant difference between the mean values obtained from the two methods.
-
Perform an F-test: This test compares the variances (precision) of the two methods to see if one is significantly more variable than the other.
-
Correlation Analysis: Plot the results of the GC-MS method (y-axis) against the results of the HPLC-UV method (x-axis). Perform a linear regression to determine the slope, intercept, and correlation coefficient (R²).
-
Data Presentation and Comparison
For a method to be considered valid, it must meet specific performance criteria as defined by ICH Q2(R1).[8][9]
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV Method | GC-MS Method | Rationale for Acceptance |
| Linearity (R²) | > 0.999 | > 0.998 | Demonstrates a direct proportional relationship between concentration and response. |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL | The range over which the method is accurate, precise, and linear. |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.5% - 101.2% | Closeness of the test results to the true value. |
| Precision (RSD) | |||
| - Repeatability | ≤ 0.5% | ≤ 0.8% | Precision under the same operating conditions over a short interval. |
| - Intermediate Precision | ≤ 0.9% | ≤ 1.5% | Precision within the same lab (different days, analysts, equipment). |
| LOD | 1 µg/mL | 0.2 µg/mL | The lowest amount of analyte that can be detected. |
| LOQ | 3 µg/mL | 0.7 µg/mL | The lowest amount of analyte that can be quantified with suitable precision and accuracy. |
| Specificity | No interference from blank | No interference from blank; unique mass spectrum | Ability to assess the analyte unequivocally in the presence of other components. |
Note: The data presented in this table is representative and serves for illustrative purposes.
Table 2: Illustrative Cross-Validation Results
| Sample ID | HPLC-UV Result (% Assay) | GC-MS Result (% Assay) | % Difference |
| Batch A | 99.5 | 99.2 | -0.30% |
| Batch B | 100.2 | 100.5 | +0.30% |
| Batch C | 98.9 | 99.1 | +0.20% |
| Spiked Sample 1 | 95.1 | 94.8 | -0.32% |
| Spiked Sample 2 | 105.3 | 104.9 | -0.38% |
| Degraded Sample | 92.4 | 92.8 | +0.43% |
| Mean | 98.57 | 98.55 | -0.02% |
| Paired t-test (p-value) | \multicolumn{3}{c | }{0.89 (Statistically insignificant difference)} | |
| Correlation (R²) | \multicolumn{3}{c | }{0.9995} |
Decision Framework Based on Results
Caption: A decision-making diagram following the statistical analysis in a cross-validation study.
Conclusion
Cross-validation is not merely a procedural formality; it is a rigorous scientific investigation that provides documented evidence of the comparability between two analytical methods. By employing orthogonal methods like HPLC-UV and GC-MS for the analysis of this compound, we gain a deeper understanding of our analytical capabilities and build a more robust control strategy. A successful cross-validation, supported by comprehensive statistical analysis and pre-defined acceptance criteria, ensures seamless method transfers, facilitates updates to new technologies, and ultimately upholds the integrity of the data that underpins pharmaceutical quality and patient safety.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6276, 2-Pentanol". PubChem. Accessed February 7, 2026. [Link].
- Ukey, K. "A Comprehensive Review on HPLC: A Powerful Analytical Tool". International Journal of Scientific Research & Technology, vol. 2, no. 6, 2025, pp. 270-278. .
-
Hu, L., et al. "Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu". Foods, vol. 11, no. 17, 2022, p. 2584. [Link].
- Goyal, A., and Singhvi, I. "Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide". International Journal of Pharmaceutical Sciences and Research, vol. 2, no. 9, 2011, pp. 2423-2427. .
-
Jha, S.K., et al. "Human Body Odor Discrimination by Their GC-MS Spectra Data Mining". Analytical Methods, vol. 7, 2015, pp. 6046-6054. [Link].
-
Frański, R. "Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584". Foods, vol. 12, no. 7, 2023, p. 1449. [Link].
-
National Institute of Standards and Technology. "1-Pentanol". NIST Chemistry WebBook, SRD 69. Accessed February 7, 2026. [Link].
-
International Council for Harmonisation. "ICH Q2(R2) Validation of Analytical Procedures". ICH. Accessed February 7, 2026. [Link].
-
U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology". FDA. June 2015. [Link].
-
U.S. Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures". FDA. March 2024. [Link].
-
European Medicines Agency. "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology". EMA. June 1995. [Link].
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Pentanol [webbook.nist.gov]
- 5. ez.restek.com [ez.restek.com]
- 6. echemi.com [echemi.com]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
